molecular formula C19H19N3O6 B2812245 8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 897623-07-3

8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2812245
CAS No.: 897623-07-3
M. Wt: 385.376
InChI Key: LVLRBEUCUNAWIL-UHFFFAOYSA-N
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Description

The compound appears to contain a 2,4-dimethoxyphenyl group, which is a phenyl group (a ring of 6 carbon atoms) with two methoxy groups (O-CH3) attached at the 2nd and 4th positions .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step sequences starting from simpler molecules. For example, one of the earliest syntheses of a related compound, DMPEA, involved a multi-step sequence starting from vanillin .


Molecular Structure Analysis

The molecular structure of similar compounds can be quite complex. For instance, 3,4-Dimethoxyphenylacetone has a molecular weight of 194.2271 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions. For example, 3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 3,4-Dimethoxyphenylacetone is soluble in water .

Scientific Research Applications

Molecular Structure and Synthesis

Several studies have detailed the synthesis and molecular structure of compounds that share structural similarities with the chemical . For example, the synthesis of triazolo[2,3-h]-7,9-thiaza-11-crown-4, which contains an 11-membered ring demonstrating potential for metal atom complexation, illustrates the intricate processes involved in creating complex cyclic compounds for specific scientific applications (Lazrak et al., 2000). Additionally, the structural analysis of a tricyclic trisiladiene by Teng et al. (1998) provides insights into the conformational behavior of medium-sized rings, which is crucial for understanding the physical and chemical properties of such compounds (Teng et al., 1998).

Potential Applications

Research into the chemical shift assignment and molecular modeling studies of chromene derivatives by Santana et al. (2020) demonstrates the potential of structurally complex molecules as leads for new anticancer drugs. Their work, involving Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) calculations, highlights the promise of such compounds in drug discovery and development (Santana et al., 2020).

Conformational Studies

The conformational behavior of medium-sized rings, as investigated by Elhadi et al. (1982), further underscores the complexity and versatility of these compounds. Such studies are vital for understanding the reactivity and interaction mechanisms of cyclic compounds, potentially paving the way for their application in synthetic chemistry and material science (Elhadi et al., 1982).

Properties

IUPAC Name

8-(2,4-dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-21-16-15(17(23)22(2)19(21)25)13(14-11(20-16)8-28-18(14)24)10-6-5-9(26-3)7-12(10)27-4/h5-7,13,20H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLRBEUCUNAWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(C3=C(N2)COC3=O)C4=C(C=C(C=C4)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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